molecular formula C19H18N2O4S B11614119 Acetic acid (6-ethoxy-benzothiazol-2-ylcarbamoyl)-phenyl-methyl ester

Acetic acid (6-ethoxy-benzothiazol-2-ylcarbamoyl)-phenyl-methyl ester

Cat. No.: B11614119
M. Wt: 370.4 g/mol
InChI Key: ULZJKDVVHINXDX-UHFFFAOYSA-N
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Description

Acetic acid (6-ethoxy-benzothiazol-2-ylcarbamoyl)-phenyl-methyl ester is a complex organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

The synthesis of acetic acid (6-ethoxy-benzothiazol-2-ylcarbamoyl)-phenyl-methyl ester typically involves multiple steps. One common method starts with the preparation of 2-chloro-N-(6-ethoxy-benzothiazol-2-yl)-acetamide. This intermediate is then reacted with phenylmethyl ester under specific conditions to yield the final product .

Chemical Reactions Analysis

Acetic acid (6-ethoxy-benzothiazol-2-ylcarbamoyl)-phenyl-methyl ester can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzothiazole ring, using reagents like sodium hydroxide or potassium carbonate.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism of action of acetic acid (6-ethoxy-benzothiazol-2-ylcarbamoyl)-phenyl-methyl ester involves its interaction with specific molecular targets. It can inhibit the growth of certain bacteria by interfering with their metabolic pathways. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar compounds include:

Acetic acid (6-ethoxy-benzothiazol-2-ylcarbamoyl)-phenyl-methyl ester is unique due to its specific ester functional group, which can influence its reactivity and biological activity.

Properties

Molecular Formula

C19H18N2O4S

Molecular Weight

370.4 g/mol

IUPAC Name

[2-[(6-ethoxy-1,3-benzothiazol-2-yl)amino]-2-oxo-1-phenylethyl] acetate

InChI

InChI=1S/C19H18N2O4S/c1-3-24-14-9-10-15-16(11-14)26-19(20-15)21-18(23)17(25-12(2)22)13-7-5-4-6-8-13/h4-11,17H,3H2,1-2H3,(H,20,21,23)

InChI Key

ULZJKDVVHINXDX-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C(C3=CC=CC=C3)OC(=O)C

Origin of Product

United States

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